N6-Methylagmatine

Description

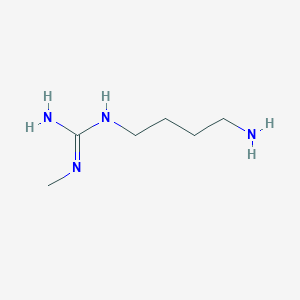

Structure

3D Structure

Properties

CAS No. |

77414-15-4 |

|---|---|

Molecular Formula |

C6H16N4 |

Molecular Weight |

144.22 g/mol |

IUPAC Name |

1-(4-aminobutyl)-2-methylguanidine |

InChI |

InChI=1S/C6H16N4/c1-9-6(8)10-5-3-2-4-7/h2-5,7H2,1H3,(H3,8,9,10) |

InChI Key |

CEZLGLLDSAKBNX-UHFFFAOYSA-N |

SMILES |

CN=C(N)NCCCCN |

Canonical SMILES |

CN=C(N)NCCCCN |

Other CAS No. |

77414-15-4 |

Synonyms |

N(G)-methylagmatine N-omega-methylagmatine |

Origin of Product |

United States |

Natural Occurrence and Distribution of N6 Methylagmatine

Presence in Leguminous Plants (e.g., Glycine max, Psophocarpus tetragonolobus, Pisum sativum, Medicago sativa, Phaseolus vulgaris, Lathyrus odoratus, Arachis hypogaea)

N6-Methylagmatine has been identified as a naturally occurring compound in a variety of leguminous plants. Comprehensive analyses of polyamines in the seeds and seedlings of 20 different leguminous species revealed the consistent presence of this compound in several prominent examples uni.lunih.gov. Specifically, it was detected in Glycine max (soybean), Psophocarpus tetragonolobus (winged bean), Pisum sativum (garden pea), Medicago sativa (alfalfa), Phaseolus vulgaris (common bean), Lathyrus odoratus (sweet pea), and Arachis hypogaea (peanut) uni.lunih.gov. The identification of this compound in these plants was achieved through methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), further supported by its susceptibility to agmatine (B1664431) oxidase and alkaline hydrolysis uni.lunih.gov.

Table 1: Presence of this compound in Selected Leguminous Plants

| Plant Species | Common Name | Presence in Seeds/Seedlings | Identification Method(s) |

| Glycine max | Soybean | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Psophocarpus tetragonolobus | Winged Bean | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Pisum sativum | Garden Pea | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Medicago sativa | Alfalfa | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Phaseolus vulgaris | Common Bean | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Lathyrus odoratus | Sweet Pea | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

| Arachis hypogaea | Peanut | Detected | HPLC, TLC, susceptibility to agmatine oxidase & alkaline hydrolysis uni.lunih.gov |

Detection in Gramineous and Aquatic Plants

Beyond leguminous species, this compound has also been detected in other plant groups. Research indicates its presence in the seeds and seedlings of several gramineous plants. Furthermore, this compound has been found in certain aquatic higher plants. These findings suggest a broader distribution of this guanidinoamine across different botanical families and ecological niches.

Distribution within Plant Tissues and Organs (e.g., seeds, seedlings, roots, leaves)

The distribution of this compound within plant tissues and organs appears to be selective. In the context of leguminous plants, this compound was consistently found in seeds and seedlings uni.lunih.gov. However, in the same studies, it was notably absent from other vegetative and reproductive organs, including roots, stems, leaves, vines, flowers, and pods uni.lu. While this compound has been detected in gramineous and aquatic plants, specific detailed information regarding its organ-specific distribution within these plant types is not extensively detailed in the provided research.

Variability Across Cultivars and Environmental Conditions

Biosynthesis and Enzymatic Pathways of N6 Methylagmatine

Precursor Role of Agmatine (B1664431) and Arginine

The primary precursor for N6-Methylagmatine is agmatine, which itself is derived from the amino acid L-arginine nih.govuq.edu.au. The conversion of L-arginine to agmatine is catalyzed by the enzyme arginine decarboxylase (ADC; EC 4.1.1.19) uq.edu.auneuroscigroup.usamegroups.orgfrontiersin.orgplos.org. This decarboxylation step removes a carboxyl group from arginine, forming agmatine. Agmatine is a cationic amine and serves as a key intermediate in the biosynthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157) uq.edu.auplos.orgmdpi.commdpi.com.

In plants, the agmatine route for putrescine biosynthesis is significant and widely distributed among various species, including algae and prokaryotic organisms frontiersin.org.

Proposed Methylation Pathways and Enzymes

Following the formation of agmatine, this compound is assumed to be formed through a methylation reaction of agmatine nih.gov. Methylation reactions in biological systems typically involve the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a receptor molecule mdpi.comnih.govamsbio.com. SAM is a crucial cofactor produced from methionine and adenosine (B11128) triphosphate (ATP) by S-adenosylmethionine synthases (MATs) nih.govamsbio.comoup.com.

While the methylation of agmatine to this compound is a proposed step in its biosynthesis nih.gov, specific enzymes directly identified as "agmatine N-methyltransferase" responsible for this particular N6-methylation have not been explicitly characterized in the provided scientific literature. However, the existence of N6-methylated compounds, such as N6-methyladenosine, and their corresponding methyltransferases in various organisms suggests the enzymatic feasibility of such a modification on agmatine oup.comnih.gov. Further research is needed to elucidate the specific enzyme(s) catalyzing this methylation step in this compound biosynthesis.

Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves at least two key intermediates:

Arginine: As the initial amino acid precursor, L-arginine is decarboxylated to form agmatine nih.govuq.edu.auneuroscigroup.usamegroups.org.

Agmatine: This compound serves as the direct substrate for the methylation reaction that yields this compound nih.gov.

This compound itself can also act as a precursor for other compounds. For instance, N6-methylated forms of hordatines (e.g., hordatines A, B, and C) and their precursors, such as coumaroyl-N6-methylagmatine and feruloyl-N6-methylagmatine, have been tentatively identified in barley samples, suggesting further metabolic transformations of this compound scite.aimdpi.com. Additionally, it has been speculated that this compound can be converted to N1-methylputrescine in certain plants amegroups.org.

Metabolism and Biotransformation of N6 Methylagmatine

Catabolic Pathways and Enzymes

The primary catabolic route for N6-Methylagmatine is believed to mirror that of agmatine (B1664431), involving the hydrolysis of the guanidino group. Research has shown that this compound is susceptible to alkaline hydrolysis. mla.com.auresearchgate.net This suggests a pathway initiated by an enzyme with activity similar to agmatinase (also known as agmatine iminohydrolase). This enzymatic breakdown likely proceeds in a two-step conversion to yield a methylated form of putrescine.

While specific enzymes that exclusively target this compound have not been fully characterized, the pathway can be inferred from the known enzymatic steps in agmatine catabolism. mdpi.com The initial step involves the hydrolysis of the guanidino moiety, followed by the removal of the resulting carbamoyl (B1232498) group.

| Step | Proposed Reaction | Substrate | Product | Analogous Enzyme | Enzyme Commission (EC) Number |

|---|---|---|---|---|---|

| 1 | Hydrolysis of Guanidino Group | This compound | N-Carbamoyl-N1-methylputrescine | Agmatinase / Agmatine Iminohydrolase | EC 3.5.3.12 |

| 2 | Removal of Carbamoyl Group | N-Carbamoyl-N1-methylputrescine | N1-Methylputrescine | N-Carbamoylputrescine Amidohydrolase | EC 3.5.1.53 |

Conversion to Other N-Methylated Polyamines (e.g., N1-methylputrescine)

The catabolism of this compound serves as a direct pathway for the formation of other N-methylated polyamines. Specifically, its breakdown is highly likely to produce N-methylputrescine. sci-hub.cat This conversion is significant as it feeds a methylated derivative into the polyamine pool, which can then be used for other cellular processes.

The biotransformation follows the sequential enzymatic reactions outlined previously, effectively converting the methylated guanidino-butane structure of this compound into the diamine N1-methylputrescine.

| Stage | Compound Name | Chemical Formula | Role |

|---|---|---|---|

| Initial Substrate | This compound | C6H16N4 | Starting molecule for catabolism. |

| Intermediate | N-Carbamoyl-N1-methylputrescine | C7H15N3O | Product of the first hydrolytic step. |

| Final Product | N1-Methylputrescine | C5H14N2 | Methylated diamine resulting from the pathway. |

Integration within Broader Polyamine Metabolic Networks

This compound and its metabolites are integrated within the larger network of polyamine metabolism, which is fundamental for cell growth and proliferation. nih.gov The biosynthesis of this compound itself stems from a methylated precursor of arginine, NG-monomethyl-L-arginine, which is decarboxylated to form this compound. sci-hub.cat This positions its formation as an alternate route within the initial steps of polyamine synthesis, running parallel to the canonical pathway where arginine is converted to agmatine. mdpi.com

Once formed, the catabolism of this compound to N1-methylputrescine provides a methylated substrate that can potentially enter the main polyamine synthesis chain. sci-hub.cat In typical polyamine biosynthesis, putrescine is converted to spermidine (B129725) and then spermine (B22157) through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). wikipedia.org It is conceivable that N1-methylputrescine could be utilized by spermidine synthase and spermine synthase to produce methylated versions of spermidine and spermine, thus creating a distinct branch of methylated polyamines within the cell.

Furthermore, this compound can be integrated into secondary metabolic pathways through conjugation. In barley, for instance, it is a component of N6-methylated hordatines, which are antifungal compounds formed by the dimerization of hydroxycinnamic acid amides of agmatine and its derivatives. researchgate.net This demonstrates that this compound is not only part of the core catabolic and anabolic polyamine cycle but also serves as a building block for specialized metabolites in certain organisms.

Molecular Functions and Biological Roles of N6 Methylagmatine Preclinical Studies

Role as a Component of Plant Phenolamides

N6-Methylagmatine serves as a precursor amine for the biosynthesis of a class of secondary metabolites known as phenolamides, specifically hydroxycinnamic acid amides (HCAAs). These compounds are formed by conjugating a hydroxycinnamic acid (like p-coumaric acid or ferulic acid) with a polyamine. In plants, the transfer of these acidic groups to agmatine (B1664431) is catalyzed by enzymes such as agmatine coumaroyl transferase (ACT) nih.gov.

While the biosynthesis of p-coumaroylagmatine (B1236574) is well-studied, the formation of N6-methylated versions follows a similar enzymatic logic, incorporating this compound as the amine substrate. This results in the formation of compounds such as coumaroyl-N6-methylagmatine and feruloyl-N6-methylagmatine. These phenolamides are found in various plant tissues and are recognized for their roles in plant physiology and defense.

Table 1: Examples of this compound-Containing Plant Phenolamides This table is interactive. Click on the headers to sort.

| Compound Name | Precursor Acid | Precursor Amine |

| Coumaroyl-N6-methylagmatine | p-Coumaric acid | This compound |

| Feruloyl-N6-methylagmatine | Ferulic acid | This compound |

Participation in Plant Defense Mechanisms

The biological role of this compound in plant defense is indirect and intrinsically linked to its incorporation into phenolamides. Phenolamides are a crucial component of the plant's chemical arsenal (B13267) against various environmental threats nih.gov. They accumulate in response to both biotic stressors, such as fungal or bacterial infections, and abiotic stressors, like UV radiation and nutrient deficiency.

Interactions with Cellular Components: Computational Ligand Binding

Computational (in-silico) methods, such as molecular docking, are powerful tools for predicting the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein. These studies simulate the binding process to estimate the affinity and identify key interacting residues, providing insights into potential biological functions.

To date, specific in-silico studies detailing the binding of this compound to protein targets like beta-catenin have not been published in peer-reviewed literature. However, the Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases nih.govnih.gov. Computational docking could theoretically be employed to investigate whether this compound has the potential to bind to key proteins in this pathway. Such a study would involve:

Target Selection: The crystal structure of the target protein (e.g., β-catenin) is obtained from a protein database.

Ligand Preparation: A 3D model of this compound is generated and optimized for the simulation.

Docking Simulation: Software predicts the most likely binding poses of the ligand within the protein's active or allosteric sites.

Analysis: The binding energy and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict binding affinity.

While purely predictive, these in-silico approaches can guide future experimental research by identifying and prioritizing potential molecular targets for this compound.

Potential Modulatory Effects on Agmatine-Related Pathways

Given its structural similarity to agmatine, it is theorized that this compound may interact with and modulate the same biological pathways, albeit with different efficacy and potency. The addition of a methyl group to the terminal nitrogen atom is a significant structural change that could alter its binding to enzymes and receptors.

Agmatinase: Agmatine is hydrolyzed by the enzyme agmatinase to produce putrescine and urea (B33335), a key step in polyamine metabolism nih.govnih.gov. The catalytic activity of agmatinase is dependent on specific interactions within its active site. The presence of a methyl group on the N6-nitrogen of this compound could introduce steric hindrance, potentially reducing its suitability as a substrate for agmatinase. This could lead to slower degradation, prolonged biological activity, or even competitive inhibition of the enzyme.

Nitric Oxide Synthase (NOS): Agmatine is a known inhibitor of nitric oxide synthase, particularly the inducible (iNOS) and neuronal (nNOS) isoforms nih.govnih.govresearchgate.net. This inhibitory action is a key aspect of its neuromodulatory and anti-inflammatory effects. The binding of agmatine to NOS involves specific electrostatic and hydrogen-bonding interactions. The N6-methyl group could alter these interactions, either enhancing or diminishing its inhibitory capacity. A change in the electronic properties and size of the guanidino group could modify its fit within the NOS active site, thereby modulating its effect on nitric oxide production.

Table 2: Known Agmatine Pathway Interactions and Theoretical Effects of N6-Methylation This table is interactive. Click on the headers to sort.

| Pathway Component | Known Effect of Agmatine | Theoretical Effect of this compound (Inferred from Structure) |

| Agmatinase | Substrate; hydrolyzed to putrescine and urea nih.gov. | Potentially a weaker substrate or a competitive inhibitor due to steric hindrance from the methyl group. |

| Nitric Oxide Synthase (NOS) | Inhibitor, particularly of iNOS and nNOS isoforms nih.govnih.gov. | Potentially altered inhibitory activity (either increased or decreased) due to modified binding affinity from the methyl group. |

Analytical Methodologies for N6 Methylagmatine Detection and Quantification

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and often critical step in analyzing N6-Methylagmatine from biological matrices is sample preparation, which aims to isolate the analyte from interfering components and concentrate it for subsequent analysis. Biological samples, such as blood, urine, and plant extracts, are complex and require efficient cleanup to prevent matrix interference, which can lead to issues like ion suppression or enhancement in mass spectrometry.

Common extraction techniques employed in bioanalysis include:

Protein Precipitation (PPT): This is a quick and economical method for removing proteins from biological samples. In-well protein precipitation can be used to remove proteins, followed by further cleanup steps.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates target compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous phase. The choice of extractants is crucial, with common options including ethyl acetate, methanol, and chlorinated alkanes. The process involves mixing the sample with the two phases, allowing them to separate into distinct layers, and then collecting the layer containing the target compound.

Solid-Phase Extraction (SPE): SPE is another prevalent method for extracting and concentrating analytes from biological matrices. It involves passing the sample through a solid sorbent material that selectively retains the analyte, which is then eluted with a suitable solvent.

Advancements in technology have led to the automation of these extraction methods, such as using multi-purpose samplers, which significantly enhance efficiency, accuracy, and throughput by streamlining workflows and ensuring greater consistency and reproducibility.

Chromatographic Separation Techniques

Chromatography is a multi-stage separation technique where components of a sample are distributed between a stationary phase and a mobile phase. This separation is based on differences in physico-chemical properties, such as adsorption, mass distribution (partition), or ion exchange. For this compound and related compounds, various chromatographic methods are utilized to achieve satisfactory separation within a suitable timeframe.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. In GC, the sample is vaporized and carried through a heated column by an inert carrier gas (mobile phase), such as helium, nitrogen, or hydrogen. Compounds separate based on their boiling points and polarity as they interact differently with the stationary phase coated inside the capillary column. GC is capable of resolving complex mixtures and is widely applied in various industries, including pharmaceuticals and environmental testing. While GC is excellent for separation and quantification of volatile compounds, it is often coupled with mass spectrometry for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced and efficient form of liquid chromatography that uses high pressure to push a liquid mobile phase through a column packed with a stationary phase. HPLC is particularly suitable for analyzing non-volatile or thermally unstable molecules, offering versatility, high sensitivity, and applicability to very complex mixtures. The separation in HPLC is based on the affinity of compounds for the mobile and stationary phases. HPLC has been widely used for the determination of various biogenic amines, including agmatine (B1664431), in matrices like wine, often employing pre-column or post-column derivatization procedures with detectors like UV or fluorimetric detectors.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, providing improved separation efficiency, sensitivity, and speed. UHPLC systems typically operate at higher pressures (up to 15,000 psi or 1034 bar) and utilize columns packed with smaller particles (ranging from 1.7 µm to 2.5 µm), which contributes to faster analysis times and higher resolution. This technology is well-suited for rapid and high-throughput analysis, offering separations that can be 3-10 times faster than conventional HPLC. UHPLC is increasingly implemented in drug discovery and development for its ability to provide significantly faster separations, increased chromatographic resolution, and enhanced mass sensitivity. For instance, UHPLC coupled with mass spectrometry has been used for the tentative identification of compounds like feruloyl-N6-methylagmatine in barley samples.

The following table summarizes the key characteristics of these chromatographic techniques:

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Analyte Volatility | Volatile and semi-volatile compounds | Non-volatile or thermally unstable molecules | Non-volatile or thermally unstable molecules |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen, Hydrogen) | Liquid solvent (e.g., methanol, acetonitrile, water) | Liquid solvent (e.g., water, acetonitrile, formic acid) |

| Stationary Phase | Solid adsorbent or liquid adsorbed on inert support | Porous silica (B1680970) particles or ion-exchange materials | Smaller particles (1.7-2.5 µm) |

| Pressure | Not typically high pressure for mobile phase flow | High pressure (up to 400 bar) | Ultra-high pressure (up to 1200 bar, 15,000 psi) |

| Particle Size | Not applicable in the same way as LC columns | Typically 3-5 µm | Sub-2 µm |

| Speed/Throughput | Fast for volatile compounds | Moderate | Significantly faster (3-10x HPLC) |

| Resolution | High resolving power | High resolution | Superior resolution |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to elucidate molecular mass and molecular structure for compound identification and quantification. When coupled with chromatographic separation techniques, MS provides highly specific and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separating power of GC with the identification capabilities of MS. After compounds are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratios, generating a mass spectrum that serves as a unique "fingerprint" for compound identification. GC-MS is considered a "gold standard" for forensic substance identification due to its ability to perform a 100% specific test. It is widely used for identifying unknown peaks, quantifying analytes, and detecting trace levels of contamination in various samples, including biological specimens for drug detection.

Detailed Research Findings for Putative Feruloyl-N6-Methylagmatine by UHPLC-HRMS

While direct quantitative data for this compound itself across various biological samples is not extensively detailed in the provided search results, a study tentatively identified "putative feruloyl-N6-methylagmatine" in tomato plants using Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). This demonstrates the application of advanced LC-MS techniques for the detection of this compound derivatives.

| Compound Name | Molecular Formula | Adduct | m/z (Predicted) | m/z (Observed) | Retention Time (min) |

| Putative Feruloyl-N6-Methylagmatine | C16H24N4O3 | [M+H]+ | 321.19217 | 320.1849 | 13.3 |

| Putative Feruloyl-N6-Methylagmatine | C16H24N4O3 | [M+H]+ | 321.19213 | 320.1849 | 10.3 |

Note: The m/z (Observed) is listed as 320.1849 in the source, which corresponds to the neutral mass, while m/z (Predicted) is for the [M+H]+ adduct. The retention times indicate two putative isomers or forms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, IT-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated analytical technique widely employed for the detection and quantification of small molecules, including this compound. This method combines the separation power of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). LC separates the analyte from complex matrices, reducing interferences, while MS/MS provides highly specific detection and structural information through fragmentation patterns hmdb.cadrugdiscoverynews.com.

For this compound, LC-MS/MS would typically involve electrospray ionization (ESI) in positive ion mode, as the guanidine (B92328) and amine functionalities are readily protonated, forming the [M+H]⁺ ion with an m/z of 145.14478 drugdiscoverynews.comrsc.org. Following the precursor ion selection (MS1), collision-induced dissociation (CID) or other fragmentation techniques are applied to generate characteristic product ions (MS2) sigmaaldrich.com. The unique fragmentation pattern serves as a "fingerprint" for unambiguous identification and enables highly selective and sensitive quantification using multiple reaction monitoring (MRM) drugdiscoverynews.com. Ion trap mass spectrometry (IT-MS) is a type of MS/MS that allows for multiple stages of fragmentation (MSn), providing deeper structural insights by fragmenting product ions further sigmaaldrich.comacs.org.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct Form | m/z (Predicted) | Predicted CCS (Ų) rsc.org |

| [M+H]⁺ | 145.14478 | 133.0 |

| [M+Na]⁺ | 167.12672 | 139.0 |

| [M+NH₄]⁺ | 162.17132 | 139.9 |

| [M+K]⁺ | 183.10066 | 134.6 |

| [M-H]⁻ | 143.13022 | 134.2 |

Note: These are predicted values from PubChem and serve as an illustrative example of data relevant to LC-MS analysis.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule libretexts.orgnih.gov. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are invaluable for this compound.

¹H NMR Spectroscopy: ¹H NMR provides insights into the different proton environments and their neighboring protons savemyexams.comstudymind.co.uk. For this compound (1-(4-aminobutyl)-2-methylguanidine), key proton signals would be expected from:

The N-methyl group protons.

The methylene (B1212753) protons (-CH₂-) along the butyl chain.

The terminal primary amine (-NH₂) protons.

The guanidine (-NH-) protons.

The chemical shifts (δ) of these protons would be influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen atoms typically appearing more deshielded (higher ppm values) plos.org. Spin-spin coupling patterns would further confirm the connectivity of the methylene groups in the butyl chain. For instance, the protons of the N-methyl group would likely appear as a singlet, while the methylene protons would exhibit characteristic multiplets (e.g., triplets, quintets) due to coupling with adjacent protons.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the different carbon environments in the molecule biorxiv.orgmdpi.com. For this compound, six distinct carbon signals would be expected, corresponding to:

The carbon of the N-methyl group.

The four methylene carbons of the butyl chain.

The guanidine carbon.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to more electronegative atoms appearing at higher chemical shifts mdpi.com. The guanidine carbon, being part of a highly deshielded system, would typically resonate at a characteristic downfield chemical shift (e.g., >150 ppm).

While specific experimental ¹H and ¹³C NMR spectra and chemical shift assignments for this compound were not found in the conducted searches, the general principles of NMR would enable its comprehensive structural characterization. An illustrative table of expected NMR data, based on the known structure of this compound, is provided below.

Table 2: Illustrative Expected NMR Signals for this compound

| Type of Proton/Carbon | Expected ¹H Chemical Shift Range (δ, ppm) | Expected ¹³C Chemical Shift Range (δ, ppm) | Multiplicity (¹H NMR) |

| Guanidine NH | 5.0 - 8.0 (broad) | - | Broad singlet |

| N-Methyl CH₃ | 2.5 - 3.0 | 25 - 35 | Singlet |

| Alkyl CH₂ (α to N) | 2.8 - 3.5 | 40 - 50 | Multiplet |

| Alkyl CH₂ (β, γ) | 1.2 - 2.0 | 20 - 30 | Multiplets |

| Terminal NH₂ | 1.0 - 2.0 (broad) | - | Broad singlet |

| Guanidine C | - | 150 - 170 | - |

Note: These are illustrative expected values based on typical chemical shifts for similar functional groups and may vary depending on solvent, concentration, and specific molecular environment. No specific experimental NMR data for this compound was found in the public domain.

Development of Advanced and High-Throughput Analytical Platforms

The development of advanced and high-throughput analytical platforms for compounds like this compound is driven by the need for increased speed, sensitivity, specificity, and automation in research and industrial settings. These platforms aim to analyze a large number of samples rapidly while maintaining high data quality.

Key advancements in this area include:

Hyphenated Techniques: Beyond LC-MS/MS, further hyphenation, such as GC-MS, LC-MS-NMR, or capillary electrophoresis-mass spectrometry (CE-MS), can provide orthogonal information or enhance separation capabilities for complex samples. For this compound, such combinations could be beneficial for analyzing it in biological matrices where isomers or co-eluting compounds might pose challenges.

Miniaturization and Microfluidics: The integration of analytical steps onto microfluidic chips (lab-on-a-chip) allows for reduced sample and reagent consumption, faster analysis times, and increased portability. This approach could lead to highly efficient and automated systems for this compound detection and quantification.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (ToF) mass spectrometers offer very high mass accuracy and resolution, which is crucial for unambiguous identification of this compound and its potential metabolites or impurities, especially in complex biological samples studymind.co.uk. HRMS can also facilitate untargeted analysis and retrospective data mining.

Automated Sample Preparation and Robotics: Robotic systems for sample handling, extraction, and derivatization significantly increase throughput and reproducibility, minimizing human error. This is particularly relevant for high-throughput screening applications where large numbers of samples need to be processed quickly.

Computational Tools and Chemometrics: Advanced software for data processing, statistical analysis, and chemometrics is essential for extracting meaningful information from large analytical datasets generated by high-throughput platforms. This includes tools for automated peak picking, deconvolution, and library matching for identification, as well as multivariate analysis for pattern recognition and quantitative modeling.

Ion Mobility Spectrometry (IMS): Coupling IMS with MS (e.g., LC-IMS-MS) provides an additional dimension of separation based on the molecule's size, shape, and charge, as reflected by its collision cross section (CCS) rsc.org. This adds another layer of specificity, particularly useful for separating isobaric compounds that have the same nominal mass but different structures.

The development of such platforms for this compound would focus on optimizing chromatographic conditions, ionization efficiency, and fragmentation pathways to achieve maximal sensitivity and specificity for its detection and quantification across diverse sample types, while also leveraging automation and advanced data analysis for high-throughput applications.

Future Research Trajectories for N6 Methylagmatine

Elucidation of Specific N6-Methylagmatine Synthases

A significant gap in the knowledge of this compound is the precise enzymatic machinery responsible for its synthesis. This compound has been identified in various leguminous plants, including soybean (Glycine max), winged bean (Psophocarpus tetragonolobus), pea (Pisum sativum), alfalfa (Medicago sativa), common bean (Phaseolus vulgaris), sweet pea (Lathyrus odoratus), and peanut (Arachis hypogaea), as well as in some aquatic higher plants and gramineous plants. scite.aimla.com.auumn.eduresearchgate.netresearchgate.netresearchgate.netjscimedcentral.com Agmatine (B1664431), the unmethylated precursor, is synthesized from L-arginine and serves as an intermediate in polyamine biosynthesis. fishersci.caguidetopharmacology.orgmdpi.comacs.org Methylation reactions in biological systems commonly involve S-adenosyl-L-methionine (SAM) as a methyl donor, as observed in N6-adenine methyltransferases. nih.gov

Future research should prioritize the identification and characterization of the specific methyltransferase enzymes that catalyze the N6-methylation of agmatine. This would involve:

Genomic and Proteomic Approaches: Utilizing comparative genomics and transcriptomics across organisms known to produce this compound to identify candidate genes encoding methyltransferases. Proteomic studies could then confirm the expression and localization of these enzymes.

Enzymatic Assays: Developing in vitro enzymatic assays using recombinant proteins to confirm the catalytic activity of putative this compound synthases, ideally demonstrating the transfer of a methyl group from S-adenosyl-L-methionine to agmatine.

Structural Biology: Determining the three-dimensional structures of these enzymes to understand their active sites, substrate specificity, and catalytic mechanisms.

Understanding the specific synthases will pave the way for manipulating this compound levels in organisms, which could have agricultural or biotechnological applications.

Comprehensive Metabolic Profiling in Diverse Organisms

While this compound has been primarily noted in certain plant species, its occurrence and metabolic fate in a broader range of organisms are largely unknown. Metabolic profiling, which involves the exhaustive study of small organic molecules in biological samples, can reveal deregulations and specific metabolic signatures. ihuican.org Both targeted and non-targeted metabolomic approaches can be employed for this purpose. nih.gov

Future research should undertake comprehensive metabolic profiling studies across diverse biological kingdoms, including:

Microorganisms: Investigating bacteria, fungi, and algae to determine if this compound is produced or metabolized by these organisms, potentially revealing novel biosynthetic pathways or degradation routes.

Animals: Exploring its presence and metabolic pathways in various animal models, which could uncover previously unrecognized roles in animal physiology or as dietary components.

Environmental Samples: Analyzing environmental matrices (e.g., soil, water) to understand its distribution and potential roles in ecological cycles.

Such comprehensive profiling, potentially utilizing advanced techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), can provide quantitative data on this compound concentrations and its correlation with other metabolites under varying conditions. acs.org This could reveal intra- and interspecific differences in metabolic profiles. nih.gov

Functional Characterization Beyond Plant Secondary Metabolites

This compound is often referred to as an "unusual" or "non-standard" polyamine, and its presence has been linked to plant defense mechanisms against stresses and microbial infections, placing it within the realm of plant secondary metabolites. umn.eduresearchgate.netresearchgate.netjscimedcentral.comacs.org However, the precise biological function of this compound itself, distinct from general polyamine roles, remains largely undefined. Agmatine, its precursor, has known roles in mammals, including high-affinity binding to α2-adrenergic receptors and imidazoline (B1206853) binding sites, and competitive inhibition of nitric oxide synthase activity. fishersci.caguidetopharmacology.org

Future research should focus on a detailed functional characterization of this compound, moving beyond its current classification as solely a plant secondary metabolite:

Specific Biological Activities: Conducting in vitro and in vivo studies to assess its specific effects on cellular processes, enzyme activities, and signaling pathways in various biological systems. This could involve investigating its potential as a signaling molecule, an enzyme inhibitor, or a precursor to other bioactive compounds.

Role in Primary Metabolism: Determining if this compound plays any role in fundamental metabolic processes, such as growth, development, or energy regulation, in any organism.

Comparative Functional Genomics: Comparing the presence and levels of this compound with the expression of genes involved in various metabolic and signaling pathways across different organisms or under different physiological states.

Elucidating these functions could uncover novel applications or provide insights into fundamental biological mechanisms.

Exploration of Inter-species and Ecological Roles

The detection of this compound in various plant species, particularly leguminous and gramineous plants, suggests a potential role in inter-species interactions and broader ecological contexts. umn.eduresearchgate.netresearchgate.netresearchgate.netjscimedcentral.com Polyamines, in general, are involved in plant responses to abiotic stress (e.g., potassium deficiency, osmotic shock, drought) and biotic stress (e.g., pathogen infection). acs.org

Future research should investigate the ecological implications of this compound:

Plant-Herbivore Interactions: Studying whether this compound acts as a deterrent or attractant for herbivores, influencing feeding behavior.

Plant-Microbe Interactions: Examining its role in plant defense against pathogens or in symbiotic relationships with microorganisms in the rhizosphere or phyllosphere.

Allelopathic Effects: Investigating if this compound is exuded by plants and influences the growth or development of neighboring plants.

Role in Ecosystems: Assessing its turnover and impact within specific ecosystems, considering its presence in seeds and seedlings.

Understanding these roles could provide insights into plant adaptation, chemical ecology, and the dynamics of natural communities.

Advanced Computational Modeling of Molecular Interactions

Computational modeling offers powerful tools to predict and understand molecular interactions, which can accelerate the discovery of biological functions and mechanisms. frontiersin.orgfda.govnih.govnih.govmdpi.com These methods include template-based modeling, protein-protein docking, and hybrid/integrative modeling for predicting 3D structures of protein interactions. nih.gov They can also be used to identify substrates and inhibitors for transporters and to gain insights into structure-activity relationships. nih.gov

Future research should leverage advanced computational modeling to explore this compound's molecular interactions:

Ligand-Protein Docking: Predicting potential protein targets or receptors that this compound might bind to, based on its chemical structure and known binding sites of similar compounds (e.g., agmatine).

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in biological environments, including its conformational flexibility and interactions with membranes or solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of this compound and its derivatives with predicted biological activities, guiding the design of new experiments.

Metabolic Network Reconstruction: Integrating metabolomic data with genomic information to build computational models of metabolic networks that include this compound, allowing for predictions of its flux and interplay with other pathways.

These computational approaches can generate testable hypotheses, prioritize experimental investigations, and provide a deeper understanding of this compound's potential roles at a molecular level.

Compound Names and PubChem CIDs

Q & A

Q. What analytical techniques are commonly used to detect and quantify N6-Methylagmatine in biological samples?

High-performance liquid chromatography (HPLC) remains a primary method for quantification due to its specificity for polyamine derivatives like this compound, as demonstrated in studies analyzing its occurrence in biological matrices . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, with protocols requiring baseline purity validation (≥95%) through chromatographic retention times and spectral matching against synthetic standards .

Q. What experimental models are suitable for studying the metabolic pathways of this compound?

In vitro models, such as hepatocyte cell cultures, are used to track metabolite formation via isotopic labeling (e.g., ¹⁵N or ¹³C tracing). In vivo rodent models provide systemic pharmacokinetic data, though species-specific enzyme activity (e.g., agmatinase) must be accounted for when extrapolating results .

Q. What are the critical steps in validating the identity of synthesized this compound?

Synthetic batches require rigorous characterization:

- Spectroscopic validation : ¹H/¹³C NMR for functional group analysis and MS for molecular weight confirmation.

- Purity assessment : HPLC with UV detection (λ = 210–220 nm) and comparison to reference retention indices.

- Biological activity corroboration : Dose-dependent assays (e.g., enzyme inhibition) to confirm functional equivalence to literature reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic properties of this compound across studies?

Discrepancies in bioavailability or half-life data often stem from methodological variability, such as:

- Sample preparation : Differences in extraction solvents (e.g., acetonitrile vs. methanol) affecting analyte recovery.

- Analytical sensitivity : LC-MS/MS vs. ELISA-based quantification yielding divergent detection limits. Mitigation strategies include cross-validation using standardized protocols and meta-analytical frameworks to identify confounding variables (e.g., interspecies metabolic differences) .

Q. What strategies optimize the synthesis of this compound for high-purity yields in experimental settings?

Key considerations:

- Regioselective methylation : Use of protecting groups (e.g., Boc for primary amines) to direct methylation to the N6 position.

- Purification : Reverse-phase chromatography with C18 columns to isolate the target compound from byproducts.

- Yield optimization : Kinetic monitoring via thin-layer chromatography (TLC) to terminate reactions at maximal product formation .

Q. How should researchers design dose-response studies to establish this compound's bioactivity thresholds?

- Concentration range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture sigmoidal dose-response curves.

- Statistical rigor : Nonlinear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ determination, with ≥3 biological replicates to assess inter-experiment variability.

- Control standardization : Inclusion of positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls to normalize assay outputs .

Q. What integrated approaches combine omics technologies with classical pharmacology to study this compound's mechanisms?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomics : LC-MS profiling to map perturbations in polyamine metabolism pathways.

- Functional validation : CRISPR/Cas9 knockout models to confirm target engagement (e.g., NMDA receptor modulation) .

Methodological Guidance

- Data reproducibility : Archive raw chromatograms, spectral data, and statistical scripts in supplementary materials to enable independent verification .

- Literature synthesis : Use systematic review tools (e.g., PRISMA) to reconcile historical data with contemporary findings, emphasizing studies with robust experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.